molecular formula C8H5F3N4O B2794937 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine CAS No. 2411257-21-9

3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine

Cat. No.: B2794937
CAS No.: 2411257-21-9
M. Wt: 230.15
InChI Key: WFPPBMXTRPDUPV-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxadiazole ring

Scientific Research Applications

3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine has several scientific research applications:

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Palladium Catalysts: Used in the amination step.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine is unique due to its combination of a trifluoromethyl group and an oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPPBMXTRPDUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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